molecular formula C20H25BrClNO B1441758 2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220028-83-0

2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441758
CAS No.: 1220028-83-0
M. Wt: 410.8 g/mol
InChI Key: DRBKHMDWTFYJNC-UHFFFAOYSA-N
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Description

2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a bromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of a phenol derivative to form the bromophenoxy intermediate. This reaction is usually carried out using bromine or a brominating agent in the presence of a catalyst.

    Attachment of the Benzyl Group: The next step involves the alkylation of the bromophenoxy intermediate with a benzyl halide to form the benzyl-bromophenoxy compound. This reaction is typically performed in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Derivative: The final step involves the reaction of the benzyl-bromophenoxy compound with piperidine to form the desired product. This reaction is usually carried out under reflux conditions in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. These reactions are usually performed under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: In biological research, the compound is used to study its effects on various biological systems. It may be used in assays to investigate its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential medicinal properties, including its ability to interact with specific molecular targets. It may be investigated for its potential use in drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
  • 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride

Uniqueness

2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structure, which includes a piperidine ring, a benzyl group, and a bromophenoxy moiety This unique structure imparts specific chemical properties and reactivity, making it distinct from similar compounds

Properties

IUPAC Name

2-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO.ClH/c21-19-15-17(14-16-6-2-1-3-7-16)9-10-20(19)23-13-11-18-8-4-5-12-22-18;/h1-3,6-7,9-10,15,18,22H,4-5,8,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBKHMDWTFYJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride

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